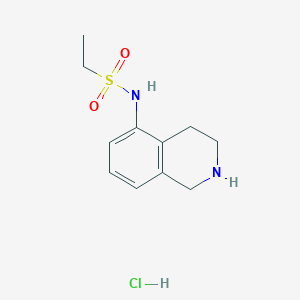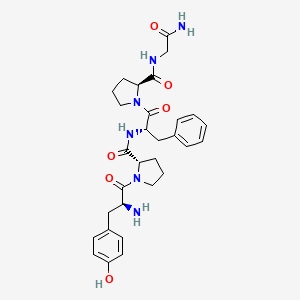
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide
Vue d'ensemble
Description
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide is a complex organic compound. It is a peptide composed of the amino acids tyrosine, proline, phenylalanine, and glycine .
Molecular Structure Analysis
The molecular structure of L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide is complex due to the presence of multiple amino acids. The molecular formula is C30H38N6O6 . The average mass is 579.644 Da and the monoisotopic mass is 579.269287 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide include a density of 1.4±0.1 g/cm3, a boiling point of 1383.3±65.0 °C at 760 mmHg, and a flash point of 790.4±34.3 °C . It has 19 H bond acceptors, 10 H bond donors, and 22 freely rotating bonds .Applications De Recherche Scientifique
Enzyme Substrate Specificity
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide, as a type of peptide, has been studied in relation to enzyme substrate specificity. Research by Kaufman, Schwert, and Neurath (1948) on the substrate specificity of crystalline chymotrypsin revealed that enzymes like chymotrypsin catalyze the hydrolysis of tyrosyl and phenylalanyl peptides, which involve the aromatic amino acid residues in these peptides (Kaufman, Schwert, & Neurath, 1948).
Peptide Antibiotics Synthesis
The synthesis of cyclic decapeptides, including those similar to L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide, has been investigated for their potential in creating peptide antibiotics. Mitsuyasu et al. (1970) explored the synthesis and biological properties of a peptide designated as tyrocidine E, finding that modifications in peptides can influence their activity against microorganisms (Mitsuyasu et al., 1970).
Surface-Enhanced Raman Scattering Studies
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide is related to peptides studied in surface-enhanced Raman scattering (SERS). Lee, Kim, and Suh (1989) investigated the SERS of peptides including L-tyrosyl-glycine and L-tyrosyl-glycyl-glycine adsorbed on silver colloidal particles (Lee, Kim, & Suh, 1989).
Amino Acid Discrimination in tRNA Synthetase
Research by Kotik-Kogan et al. (2005) on the discrimination of L-phenylalanine from L-tyrosine by phenylalanyl-tRNA synthetase provides insight into the molecular recognition of amino acids, a principle relevant to peptides such as L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide (Kotik-Kogan et al., 2005).
Controlled-Release of Peptide Hormones
Research on the controlled release of peptide hormones using biodegradable polymeric implants has implications for peptides like L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide. Sanders et al. (1986) studied the release of nafarelin, a peptide hormone, from biodegradable copolymers, highlighting the importance of polymer composition in drug delivery systems (Sanders et al., 1986).
Cyclic Dipeptide Biological Activity
Milne et al. (1998) explored the biological activity of cyclic dipeptides, which shares structural similarities with L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide, particularly their antiviral, antibiotic, and anti-tumor properties (Milne et al., 1998).
Peptidase Activity in Thyroid Glands
Research by Menzies and McQuillan (1967) on peptidase activity in thyroid glands, which hydrolyzes peptides containing aromatic amino acids, could provide insights into the behavior of peptides like L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide in biological systems (Menzies & McQuillan, 1967).
Hexapeptide Synthesis and Hydrolysis
Konishi, Yoshida, and Izumiya (1971) conducted studies on the synthesis and hydrolysis of hexapeptides, which are structurally related to L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide, providing insight into the stability and reactivity of such compounds (Konishi, Yoshida, & Izumiya, 1971).
Oxidative Stress and Protein Synthesis
Studies like those by Gurer-Orhan et al. (2006) on the incorporation of oxidized amino acids into proteins provide a deeper understanding of the potential effects of oxidative stress on peptides similar to L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide (Gurer-Orhan et al., 2006).
Biosynthesis of L-Tyrosine in Microorganisms
Xu et al. (2020) explored the biosynthesis of L-tyrosine in Escherichia coli, relevant to understanding the biosynthesis and manipulation of peptides such as L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide (Xu et al., 2020).
Labelled Amino Acids and Metabolites
Lindström, Sjöquist, and Änggård (1974) prepared deuterium-labelled amino acids and metabolites, a technique that can be used to study the metabolism and function of peptides similar to L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide (Lindström, Sjöquist, & Änggård, 1974).
Peptide Analogs in Pharmacokinetics
Research on the disposition and pharmacokinetics of peptide analogs, as conducted by Moriya et al. (2018) on a synthetic kisspeptin analog, provides valuable information on how peptides similar to L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide are processed in biological systems (Moriya et al., 2018).
Immunochemical Studies on Polypeptides
Johnson (1972) conducted immunochemical studies on linear antigenic polypeptides, shedding light on the specificity of antibodies to peptides and providing insights relevant to the study of L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide (Johnson, 1972).
Plant Phenylalanine Biosynthesis
Maeda, Yoo, and Dudareva (2011) investigated plant phenylalanine biosynthesis, which is relevant for understanding the biological synthesis of peptides like L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide (Maeda, Yoo, & Dudareva, 2011).
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O6/c31-22(16-20-10-12-21(37)13-11-20)29(41)35-14-5-9-25(35)28(40)34-23(17-19-6-2-1-3-7-19)30(42)36-15-4-8-24(36)27(39)33-18-26(32)38/h1-3,6-7,10-13,22-25,37H,4-5,8-9,14-18,31H2,(H2,32,38)(H,33,39)(H,34,40)/t22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQAWTFYPCLZEV-QORCZRPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10834257 | |
| Record name | L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10834257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide | |
CAS RN |
83936-21-4 | |
| Record name | L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10834257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



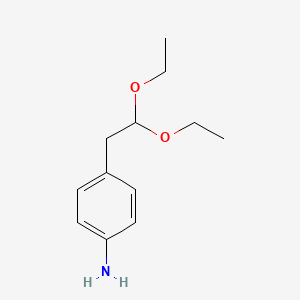
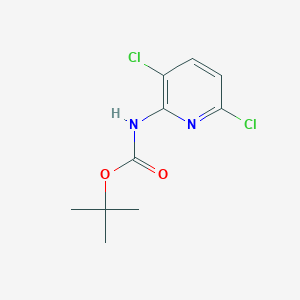
![[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride](/img/structure/B1445648.png)
![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1445649.png)
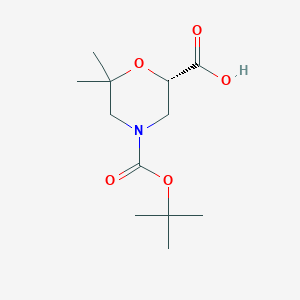

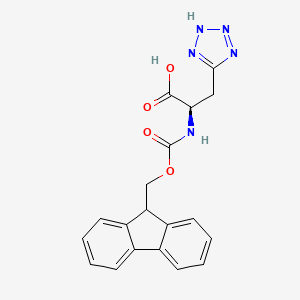
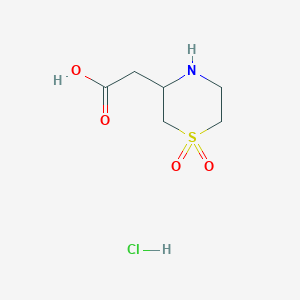
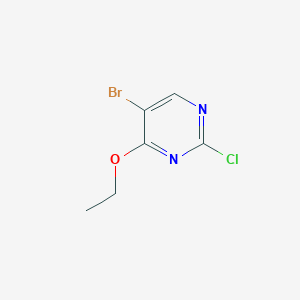
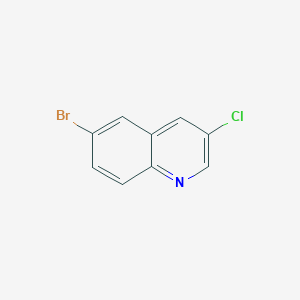
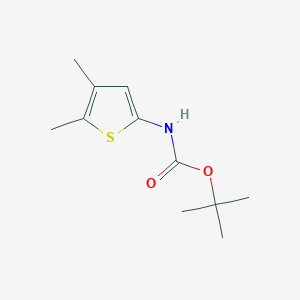
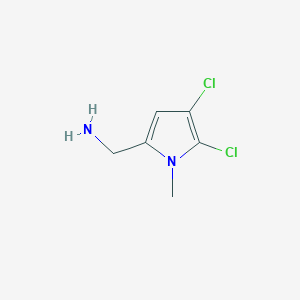
![methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate](/img/structure/B1445667.png)
